molecular formula C14H18N2O5S B562678 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester CAS No. 1391068-08-8

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester

Cat. No.: B562678
CAS No.: 1391068-08-8
M. Wt: 326.367
InChI Key: ZANDXAUAPYAINA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is a compound that combines the properties of acetaminophen and N-acetyl-L-cysteine. It is primarily used in research settings, particularly in the fields of proteomics and drug metabolism studies . The compound has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester typically involves the esterification of acetaminophen with N-acetyl-L-cysteine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The process involves the following steps:

  • Dissolution of acetaminophen in methanol.
  • Addition of N-acetyl-L-cysteine to the solution.
  • Acidification of the mixture to catalyze the esterification reaction.
  • Purification of the product through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the thiol form.

    Substitution: Formation of various acetylated derivatives.

Scientific Research Applications

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to serve as both an analgesic and an antioxidant, making it valuable in research focused on oxidative stress, drug metabolism, and detoxification mechanisms .

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANDXAUAPYAINA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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